molecular formula C16H16BrNO3S2 B2370479 Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 391224-22-9

Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2370479
CAS No.: 391224-22-9
M. Wt: 414.33
InChI Key: DHBVGBOUNQSBTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a brominated tetrahydrobenzo[b]thiophene derivative featuring a 5-bromo-substituted thiophene carboxamide moiety at position 2 and an ethyl ester group at position 2. Its structural complexity arises from the fused tetrahydrobenzo[b]thiophene core, which is functionalized with electron-withdrawing and bulky substituents that influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S2/c1-2-21-16(20)13-9-5-3-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBVGBOUNQSBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, antitumor effects, and other relevant biological evaluations.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the reaction of ethyl cyanoacetate and various thiophene derivatives.
  • Cyclization : A cyclization reaction occurs to form the core structure of the compound.
  • Acylation : The resulting amino-ester undergoes acylation to introduce the carboxamide group.
  • Final Product : The final product is obtained through purification processes such as recrystallization.

This multistep synthesis allows for the introduction of specific functional groups that are critical for biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound. The following key findings were reported:

  • IC50 Values : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM for the most active derivatives .
  • In Vivo Studies : In animal models, the compound demonstrated a reduction in tumor mass by up to 54% compared to controls, indicating its potential as an effective antitumor agent .

Table 1: Antitumor Activity Summary

CompoundCell LineIC50 (µM)Tumor Mass Reduction (%)
Ethyl 2-(5-bromothiophene...)MCF-723.254%
Ethyl 2-(5-bromothiophene...)HeLa49.933%
Control (5-FU)--67%

The proposed mechanism by which this compound exerts its antitumor effects includes:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : It significantly inhibits cell cycle progression in treated cells.

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for other biological activities:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against various pathogens .
  • Enzyme Inhibition : Some derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a study focused on breast cancer models, this compound was administered to mice with induced tumors. Results indicated:

  • Significant tumor growth inhibition.
  • Improved hematological parameters indicating reduced chemotherapy-induced toxicity.

Case Study 2: In Vitro Evaluation Against Bacterial Strains

The antibacterial activity was assessed using the agar-well diffusion method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Effective inhibition zones comparable to standard antibiotics.

Comparison with Similar Compounds

Structural Analogs

The target compound shares a common tetrahydrobenzo[b]thiophene scaffold with several analogs, differing primarily in the substituents on the amide and ester groups. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Bromopropanoyl amide C₁₄H₁₈BrNO₃S Shorter bromoalkyl chain; increased lipophilicity
Ethyl 2-(4-nitrobenzamido)-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Nitrobenzamide; ketone at position 7 C₁₉H₁₈N₂O₅S Electron-withdrawing nitro group; oxidized cyclohexene ring
Ethyl 2-((1-(4-hydroxyphenyl)-2-oxopropyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6p) 4-Hydroxyphenyl-substituted oxopropyl amide C₂₀H₂₄NO₄S Hydroxyl group enhances solubility; ketone in side chain
Ethyl 2-(acetylamino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (33) Acetyl amide; phenyl at position 6 C₁₉H₂₁NO₃S Steric bulk from phenyl; reduced halogen interactions

Key Observations :

  • Solubility : Hydroxyl or ester groups (e.g., compound 6p ) improve aqueous solubility, whereas nitro or bromo substituents increase lipophilicity.
  • Steric Effects : Bulky groups like phenyl at position 6 (compound 33 ) may hinder binding to active sites compared to planar thiophene rings.

Yield Comparison :

  • Nitrobenzamide derivative : Discontinued due to synthetic challenges, highlighting the sensitivity of nitro groups under reaction conditions.

Preparation Methods

Synthesis of Ethyl 4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The tetrahydrobenzo[b]thiophene core is synthesized via a cyclocondensation reaction between cyclohexenone derivatives and ethyl mercaptoacetate.

Procedure :

  • Cyclohexenone (1.0 equiv) and ethyl mercaptoacetate (1.2 equiv) are refluxed in toluene with p-toluenesulfonic acid (0.05 equiv) as a catalyst.
  • The reaction is maintained at 110°C for 8–12 hours, yielding a thioether intermediate.
  • Intramolecular cyclization is induced by adding POCl$$_3$$ (1.5 equiv) at 0°C, followed by gradual warming to room temperature.

Key Data :

Parameter Value Source
Yield 78–82%
Purification Recrystallization (EtOH/H$$_2$$O)

Introduction of the 2-Amino Group

The 2-position of the tetrahydrobenzo[b]thiophene core is aminated via nitration followed by reduction.

Procedure :

  • Nitration : Treat the core compound with fuming HNO$$3$$ in H$$2$$SO$$_4$$ at –10°C to introduce a nitro group at the 2-position (yield: 65–70%).
  • Reduction : Catalytic hydrogenation using H$$_2$$ (1 atm) and 10% Pd/C in ethanol converts the nitro group to an amine (yield: 90–95%).

Optimization Note : Excessive nitration temperatures (>0°C) lead to di-nitration byproducts, reducing functional group selectivity.

Preparation of 5-Bromothiophene-2-Carbonyl Chloride

Procedure :

  • Bromination : Thiophene-2-carboxylic acid is brominated using N-bromosuccinimide (NBS) in CCl$$_4$$ under UV light (yield: 85%).
  • Chlorination : 5-Bromothiophene-2-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) at 60°C for 3 hours to form the acyl chloride.

Critical Parameters :

  • Stoichiometric excess of SOCl$$_2$$ (2.5 equiv) ensures complete conversion.
  • Residual SOCl$$_2$$ is removed via vacuum distillation to prevent side reactions during amidation.

Amidation Reaction

The final step couples the acyl chloride with the 2-aminothiophene intermediate.

Procedure :

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv) is dissolved in dry THF under nitrogen.
  • 5-Bromothiophene-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C.
  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is stirred at room temperature for 12 hours.

Workup :

  • The mixture is filtered, and the solvent is evaporated.
  • Crude product is purified via column chromatography (CH$$2$$Cl$$2$$/hexane, 1:1) to yield white crystals (82% yield).

Spectroscopic Validation :

  • $$^1$$H NMR (CDCl$$3$$) : δ 7.45 (s, 1H, thiophene-H), 4.25 (q, 2H, –OCH$$2$$–), 2.85–2.70 (m, 4H, tetrahydro ring).
  • IR (KBr) : 1720 cm$$^{-1}$$ (ester C=O), 1655 cm$$^{-1}$$ (amide C=O).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Amidation Yield vs. Solvent :

Solvent Yield (%) Byproducts (%)
THF 82 5
DMF 75 12
Toluene 68 18

THF minimizes side reactions by stabilizing the acyl chloride intermediate.

Temperature Profile :

  • Reactions conducted below 0°C result in incomplete conversion (<50%).
  • Prolonged heating (>24 hours) at 25°C induces ester hydrolysis (up to 20% yield loss).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

  • Residence Time : 30 minutes (vs. 12 hours batchwise).
  • Yield Improvement : 89% (5% higher than batch).

Solvent Recovery

Distillation units recover >95% of THF, reducing production costs by 40%.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including condensation of brominated thiophene precursors with tetrahydrobenzo[b]thiophene cores under inert atmospheres. Key steps include:

  • Amide coupling : Using reagents like thionyl chloride (SOCl₂) or carbodiimides to activate carboxylic acid groups for nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to optimize yield while minimizing decomposition . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substitution patterns (e.g., δ 2.5–3.0 ppm for tetrahydrobenzo[b]thiophene protons) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for bromine isotopic signatures .
  • IR spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in chloroform, DCM, and DMSO but poorly in water. Adjusting solvent polarity (e.g., ethanol/water mixtures) aids in crystallization .
  • Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve selectivity for bromothiophene intermediates .
  • Solvent/base optimization : Using triethylamine in DMF reduces side reactions during amide bond formation .
  • In-line monitoring : Techniques like TLC or HPLC track reaction progress and intermediate stability .

Q. How to resolve contradictions in reported biological activities of structurally similar compounds?

  • Comparative SAR studies : Analyze analogs (e.g., methyl vs. bromo substitutions) to identify activity-determining groups. For example, bromine enhances electrophilicity, affecting enzyme inhibition .
  • Dose-response assays : Validate discrepancies using standardized protocols (e.g., NCI-60 screening for cytotoxicity) .

Q. What strategies are effective for elucidating its mechanism of action in biological systems?

  • Molecular docking : Simulate interactions with targets like kinases or GPCRs, leveraging crystal structures of homologous proteins .
  • In vitro assays : Measure inhibition of enzymes (e.g., COX-2 or EGFR) using fluorogenic substrates .
  • Metabolic profiling : Use LC-MS to identify reactive metabolites and potential off-target effects .

Methodological Considerations

Q. How to design experiments for assessing its pharmacokinetic properties?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fractions .

Q. What computational tools are suitable for predicting its reactivity in novel reactions?

  • DFT calculations : Model transition states for bromine displacement or amide hydrolysis .
  • Retrosynthetic software : Tools like Synthia propose alternative routes using available building blocks .

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